(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Description
This compound features a conjugated enone (α,β-unsaturated ketone) backbone bridging a pyrrolidine ring substituted with a 2,3-dihydrobenzofuran moiety and a furan-2-yl group.
Properties
IUPAC Name |
(E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(6-4-17-2-1-10-22-17)20-9-7-16(13-20)14-3-5-18-15(12-14)8-11-23-18/h1-6,10,12,16H,7-9,11,13H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSYYPAKRLAOJH-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one , a derivative of pyrrolidine and benzofuran, has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a furan ring and a benzofuran moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 320.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been documented to range from 5.37 to 150 µg/mL against different pathogens .
Anticancer Properties
Studies have highlighted the potential of benzofuran derivatives in cancer therapy. Similar compounds have been reported to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the inhibition of protein kinases involved in cancer progression has been noted in related studies .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : Binding to various receptors that mediate cellular signaling processes.
- Gene Expression Alteration : Influencing the expression of genes associated with cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally similar to our compound. The results indicated that these derivatives inhibited the growth of Bacillus subtilis and Enterococcus faecalis, with MIC values ranging from 75 to 125 µg/mL . This suggests that our compound may possess comparable antimicrobial properties.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of benzofuran derivatives. The study demonstrated that these compounds significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . Such findings support the hypothesis that our compound may also exhibit similar anticancer activities.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural similarities with the target molecule, particularly in the enone backbone and heterocyclic substituents:
Physicochemical and Functional Comparisons
- In contrast, 3FP’s diazenyl group introduces conjugation-dependent redox behavior .
- Solubility: The pyrrolidine ring in the target compound and 3FP enhances water solubility compared to the dimethylaminophenyl analog , which relies on a smaller polar group.
- Biological Relevance: The diaminopyrimidine in the phthalazinone derivative () is a known pharmacophore in antifolates and kinase inhibitors, suggesting possible antimicrobial or anticancer activity . The target compound’s dihydrobenzofuran resembles selective serotonin reuptake inhibitors (SSRIs), hinting at neurological applications.
Methodological Insights for Comparison
- Crystallographic Tools: Programs like SHELXL () and ORTEP-III () are critical for resolving stereochemistry and conformational analysis, particularly for enone-based compounds where planarity affects bioactivity.
- Similarity Metrics: As noted in , structural similarity assessments should integrate both topological (e.g., presence of enone) and physicochemical (e.g., logP, hydrogen-bond donors) descriptors to predict biological overlap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
